![molecular formula C18H22Cl2N2O B15136360 N'-[[2-[(2,3-dichlorophenyl)methoxy]phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B15136360.png)
N'-[[2-[(2,3-dichlorophenyl)methoxy]phenyl]methyl]-N,N'-dimethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[[2-[(2,3-dichlorophenyl)methoxy]phenyl]methyl]-N,N’-dimethylethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[[2-[(2,3-dichlorophenyl)methoxy]phenyl]methyl]-N,N’-dimethylethane-1,2-diamine typically involves multiple steps, starting with the preparation of the dichlorophenyl and methoxyphenyl intermediates. These intermediates are then subjected to a series of reactions, including alkylation and amination, under controlled conditions to form the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[[2-[(2,3-dichlorophenyl)methoxy]phenyl]methyl]-N,N’-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids or bases (e.g., hydrochloric acid, sodium hydroxide). The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a variety of oxygenated derivatives, while reduction may produce different amine derivatives.
Aplicaciones Científicas De Investigación
N’-[[2-[(2,3-dichlorophenyl)methoxy]phenyl]methyl]-N,N’-dimethylethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-[[2-[(2,3-dichlorophenyl)methoxy]phenyl]methyl]-N,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichlorophenol: Shares the dichlorophenyl group but lacks the methoxyphenyl and diamine components.
2,4-Dichlorophenol: Another dichlorophenyl derivative with different substitution patterns.
N,N-Dimethylethylenediamine: Contains the diamine component but lacks the aromatic groups.
Uniqueness
N’-[[2-[(2,3-dichlorophenyl)methoxy]phenyl]methyl]-N,N’-dimethylethane-1,2-diamine is unique due to its combination of dichlorophenyl, methoxyphenyl, and diamine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H22Cl2N2O |
|---|---|
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
N'-[[2-[(2,3-dichlorophenyl)methoxy]phenyl]methyl]-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H22Cl2N2O/c1-21-10-11-22(2)12-14-6-3-4-9-17(14)23-13-15-7-5-8-16(19)18(15)20/h3-9,21H,10-13H2,1-2H3 |
Clave InChI |
QRJNXZKQNLRQEY-UHFFFAOYSA-N |
SMILES canónico |
CNCCN(C)CC1=CC=CC=C1OCC2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid](/img/structure/B15136284.png)
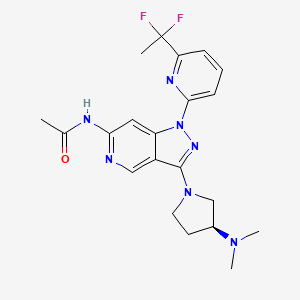
![(3S)-1-[(2S)-2-hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B15136300.png)
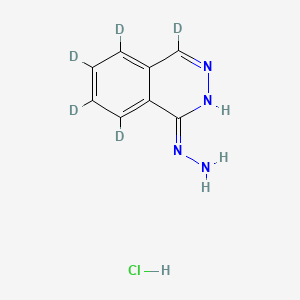
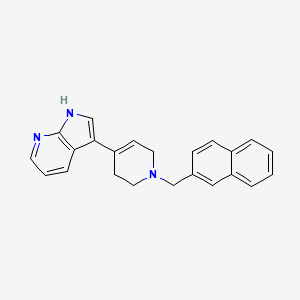
![4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid](/img/structure/B15136319.png)
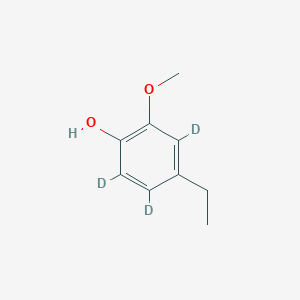

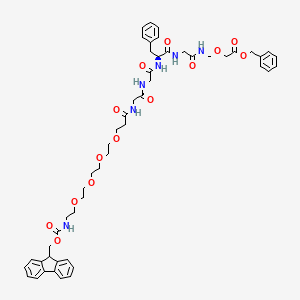
![tert-butyl 2-(3-chloro-4-cyanophenyl)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15136348.png)
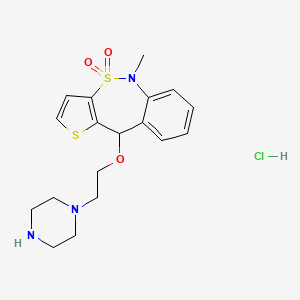

![cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]](/img/structure/B15136373.png)
